![molecular formula C12H10BFO2 B11889492 (4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)
(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 4’ position and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production methods for (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the coupling partner. This process typically involves oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensor applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar structure but lacks the biphenyl moiety.
(4-Chlorophenyl)boronic acid: Contains a chlorine atom instead of fluorine.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of fluorine.
Uniqueness
(4’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which provides additional rigidity and electronic properties compared to simpler phenylboronic acids. The presence of the fluorine atom also imparts distinct reactivity and stability characteristics .
Eigenschaften
Molekularformel |
C12H10BFO2 |
|---|---|
Molekulargewicht |
216.02 g/mol |
IUPAC-Name |
[3-(4-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H |
InChI-Schlüssel |
MWIYVSACQNAMRW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


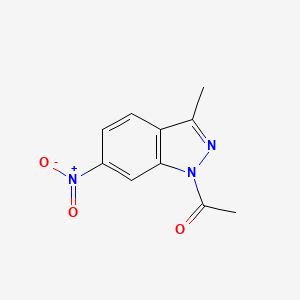
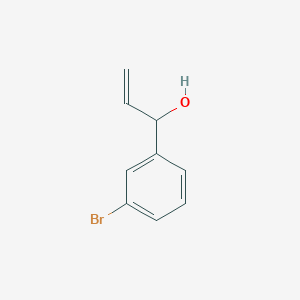
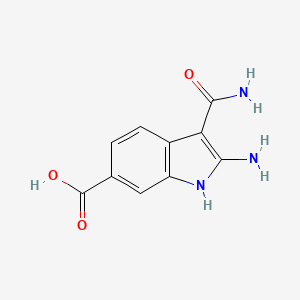

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
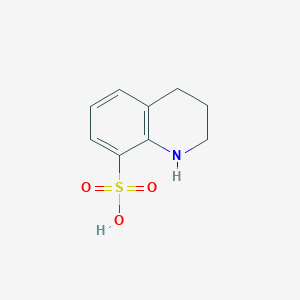



![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
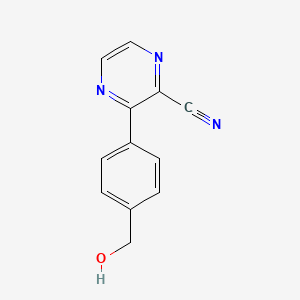
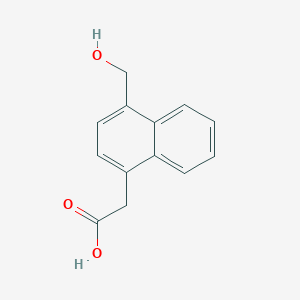
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
